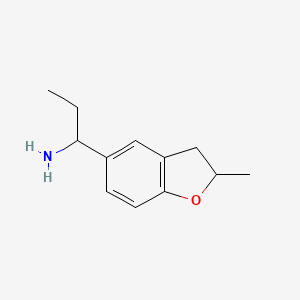

1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine

Numéro de catalogue:

B1320188

Numéro CAS:

919039-45-5

Poids moléculaire:

191.27 g/mol

Clé InChI:

ZZHKIYFEXZSVMA-UHFFFAOYSA-N

Attention:

Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Description

1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine including the price, delivery time, and more detailed information at info@benchchem.com.

BenchChem offers high-quality 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-11(13)9-4-5-12-10(7-9)6-8(2)14-12/h4-5,7-8,11H,3,6,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHKIYFEXZSVMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC2=C(C=C1)OC(C2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the In Vitro Mechanism of Action of 1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)propylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] This technical guide outlines a comprehensive in vitro strategy to elucidate the mechanism of action of a novel compound, 1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)propylamine. Drawing from the known pharmacology of structurally related analogs, particularly CNS stimulants acting on monoamine systems, this document provides a hypothesis-driven framework for target identification and functional characterization.[2][3][4] Detailed, field-proven protocols for primary screening, secondary validation, and tertiary signaling pathway analysis are presented to ensure a rigorous and self-validating investigation.

Introduction: The 2,3-Dihydrobenzofuran Moiety - A Scaffold of Diverse Bioactivity

The benzofuran and its dihydro-derivative core are present in numerous natural products and synthetic compounds with significant therapeutic applications.[1][2] These range from antiarrhythmics like amiodarone to antifungal agents such as griseofulvin.[2][3] Of particular relevance to the propylamino substituent on our lead compound is the class of psychoactive aminoalkylbenzofurans, such as 5-(2'-aminopropyl)-2,3-dihydrobenzofuran (5-APDB).[2][3] These compounds are known to act as potent monoamine transporter releasers, suggesting a primary hypothesis for the mechanism of action of 1-(2-methyl-2,3-dihydrobenzofuran-5-yl)propylamine.[4] However, the broad bioactivity of the scaffold, including anti-inflammatory and anticancer effects, necessitates a comprehensive screening approach to exclude or identify other potential targets.[5][6]

Hypothesized Primary Target Class: Monoamine Transporters (Dopamine, Norepinephrine, and Serotonin Transporters).

Potential Secondary Target Classes:

-

Serotonin Receptors (e.g., 5-HT2A, 5-HT2B)

-

Cannabinoid Receptors (CB1, CB2)

-

Pro-inflammatory Enzymes (e.g., mPGES-1)

-

Phosphodiesterases (e.g., PDE1B)

Experimental Strategy: A Tiered Approach to Mechanism of Action Elucidation

A logical, tiered approach is essential for an efficient and conclusive investigation. This strategy begins with broad primary screening to identify the most likely molecular targets, followed by more specific functional assays to confirm and characterize the interaction.

Caption: Tiered experimental workflow for MoA elucidation.

Detailed Experimental Protocols

Tier 1: Primary Screening - Identifying the Molecular Target(s)

The initial step is to perform broad panel screening to identify high-affinity binding sites. Given the structural similarity to 5-APDB, a focus on monoamine transporters is paramount.

3.1.1. Monoamine Transporter Uptake/Release Assays

-

Causality: This assay directly measures the functional effect of the compound on the primary hypothesized targets: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). It differentiates between uptake inhibition and transporter-mediated release, a key characteristic of amphetamine-like psychoactive substances.[4]

-

Protocol: In Vitro Transporter Release Assay in Rat Brain Synaptosomes [4]

-

Synaptosome Preparation: Prepare synaptosomes from rat striatum (for DAT) and whole brain minus striatum and cerebellum (for NET and SERT) as previously described.[4]

-

Radiolabel Loading: Preload synaptosomes with a radiolabeled substrate, such as [³H]MPP+ for DAT and NET, or [³H]5-HT for SERT.[4]

-

Compound Incubation: Incubate the preloaded synaptosomes with a range of concentrations of 1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)propylamine.

-

Release Measurement: Pellet the synaptosomes by centrifugation and measure the radioactivity in the supernatant using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of radiolabel released at each compound concentration and determine the EC50 value (the concentration that elicits 50% of the maximal response).

-

3.1.2. Broad Receptor and Enzyme Screening Panels

To ensure comprehensive target profiling and identify potential off-target effects, the compound should be submitted to a commercial binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). This will assess binding affinity against a wide range of GPCRs, ion channels, transporters, and enzymes.

Tier 2: Functional Validation - Characterizing the Molecular Interaction

Based on the primary screening results, subsequent functional assays are designed to confirm and characterize the nature of the compound's interaction with the identified target(s). Assuming the primary hypothesis is correct and the compound interacts with monoamine transporters and potentially serotonin receptors, the following assays are critical.

3.2.1. G-Protein Coupled Receptor (GPCR) Activation: [³⁵S]GTPγS Binding Assay

-

Causality: If binding to a GPCR (e.g., 5-HT2A) is observed, this assay determines whether the compound acts as an agonist, antagonist, or inverse agonist. It measures the first step in GPCR signaling: the binding of GTP to the Gα subunit upon receptor activation.[7]

-

Protocol: [³⁵S]GTPγS Binding Assay [7]

-

Membrane Preparation: Use cell membranes from a stable cell line overexpressing the human receptor of interest (e.g., h5-HT2A).

-

Assay Buffer: Prepare an assay buffer containing GDP, MgCl₂, NaCl, and the cell membranes.

-

Incubation: Add [³⁵S]GTPγS and the test compound at various concentrations. For antagonist determination, co-incubate with a known agonist.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the specific binding against the compound concentration to determine Emax and EC50 for agonists, or Ki for antagonists.

-

Tier 3: Downstream Signaling Pathway Analysis

To understand the cellular consequences of target engagement, downstream signaling pathways are investigated.

3.3.1. Phospho-Protein Analysis via Western Blot

-

Causality: Activation of monoamine-related GPCRs often leads to the phosphorylation of downstream signaling proteins like ERK (extracellular signal-regulated kinase) and Akt. Measuring the phosphorylation status of these proteins provides a quantitative measure of receptor activation and pathway engagement.

-

Protocol: Western Blot for p-ERK

-

Cell Culture and Treatment: Culture cells expressing the target receptor (e.g., HEK293-h5-HT2A) and treat with the test compound for various times and concentrations.

-

Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (as a loading control).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

-

Densitometry: Quantify the band intensities to determine the fold-change in p-ERK relative to total ERK.

-

Caption: Hypothesized GPCR signaling pathway for the compound.

Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized for clear comparison and interpretation.

Table 1: Summary of In Vitro Pharmacological Profile

| Assay Type | Target | Parameter | Result (Value ± SEM) |

| Transporter Release | DAT | EC₅₀ (nM) | To be determined |

| NET | EC₅₀ (nM) | To be determined | |

| SERT | EC₅₀ (nM) | To be determined | |

| Receptor Binding | 5-HT₂ₐ | Kᵢ (nM) | To be determined |

| 5-HT₂ᵦ | Kᵢ (nM) | To be determined | |

| CB₁ | Kᵢ (nM) | To be determined | |

| CB₂ | Kᵢ (nM) | To be determined | |

| Functional Assay | 5-HT₂ₐ | EC₅₀ (nM) | To be determined |

| Eₘₐₓ (%) | To be determined | ||

| Enzyme Inhibition | mPGES-1 | IC₅₀ (µM) | To be determined |

| PDE1B | IC₅₀ (µM) | To be determined |

Conclusion

This technical guide provides a robust, hypothesis-driven framework for the in vitro characterization of 1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)propylamine. By systematically progressing from broad primary screening to specific functional and downstream signaling assays, researchers can build a comprehensive profile of the compound's mechanism of action. The detailed protocols and logical workflow are designed to ensure scientific rigor and generate a self-validating dataset, crucial for advancing drug development programs. The initial focus on monoamine systems, based on structural analogy, provides a strong starting point for an investigation that remains open to uncovering novel pharmacology within this versatile chemical class.

References

-

Mini review on important biological properties of benzofuran derivatives. MedCrave online. [Link]

-

2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research. [Link]

-

The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. PMC. [Link]

-

(2R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine. NextSDS. [Link]

-

2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. [Link]

-

Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its de. IJSDR. [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC. [Link]

-

Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach. PubMed. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)propan-1-amine: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-methyl-2,3-dihydrobenzofuran-5-yl)propan-1-amine, a molecule of significant interest within the field of medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and explore the broader pharmacological context of the 2,3-dihydrobenzofuran scaffold, a recognized "privileged structure" in the design of novel therapeutics.

Introduction: The Significance of the 2,3-Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran motif is a heterocyclic scaffold that has garnered substantial attention in drug discovery. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, making it an ideal platform for developing selective ligands for a variety of biological targets. Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and psychoactive properties.[1][2][3] The inherent drug-like qualities of this scaffold make it a valuable starting point for the development of new chemical entities.

1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)propan-1-amine represents a specific analog within this promising class of compounds. Understanding its chemical and physical characteristics is the first step toward unlocking its therapeutic potential.

Chemical Structure and Physicochemical Properties

The chemical identity of 1-(2-methyl-2,3-dihydrobenzofuran-5-yl)propan-1-amine is defined by a 2-methyl-2,3-dihydrobenzofuran core with a 1-aminopropyl group attached at the 5-position of the benzofuran ring.

IUPAC Name: 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine

While specific experimental data for this exact molecule is not extensively available in public literature, we can infer its likely properties based on closely related analogs and the constituent functional groups.

Table 1: Physicochemical Properties of 1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)propan-1-amine and Related Analogs

| Property | Predicted/Observed Value | Source/Notes |

| Molecular Formula | C12H17NO | - |

| Molecular Weight | 191.27 g/mol | - |

| CAS Number | Not explicitly found. A related isomer, (2R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine, has the CAS number 2227988-71-6. | [4] |

| Physical Form | Likely a solid at room temperature, similar to its hydrochloride salt analogs.[5] | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Solubility in aqueous solutions is likely pH-dependent due to the primary amine. | Inferred |

| pKa | The primary amine is expected to have a pKa in the range of 9-10, typical for primary alkylamines. | Inferred |

| Storage Temperature | Room temperature.[5] | Based on related compounds |

Synthesis and Characterization

The synthesis of 1-(2-methyl-2,3-dihydrobenzofuran-5-yl)propan-1-amine would likely follow a multi-step pathway, leveraging established methods for the formation of the 2,3-dihydrobenzofuran ring and subsequent functionalization. A plausible synthetic route is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the reductive amination of a corresponding ketone precursor, 1-(2-methyl-2,3-dihydrobenzofuran-5-yl)propan-1-one. This ketone can be synthesized via a Friedel-Crafts acylation of 2-methyl-2,3-dihydrobenzofuran.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthesis Workflow

Step 1: Synthesis of 2-Methyl-2,3-dihydrobenzofuran

This starting material can be prepared from commercially available precursors, for example, through the cyclization of an appropriate ortho-allylphenol.

Step 2: Friedel-Crafts Acylation to form 1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)propan-1-one

This reaction introduces the propionyl group onto the 5-position of the dihydrobenzofuran ring.

-

Protocol:

-

To a solution of 2-methyl-2,3-dihydrobenzofuran in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).

-

Cool the mixture in an ice bath.

-

Slowly add propionyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with ice-water and extract the product with an organic solvent.

-

Purify the resulting ketone by column chromatography.

-

Step 3: Reductive Amination to yield 1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)propan-1-amine

This final step converts the ketone to the target primary amine.

-

Protocol:

-

Dissolve the ketone from Step 2 in a suitable solvent (e.g., methanol).

-

Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

-

Add a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride).

-

Stir the reaction at room temperature until the imine intermediate is fully reduced (monitored by TLC or LC-MS).

-

Work up the reaction by removing the solvent and partitioning the residue between an organic solvent and an aqueous base.

-

Purify the final product by column chromatography or crystallization.

-

Caption: Proposed synthetic workflow for the target molecule.

Characterization

The structure of the final compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the connectivity of the atoms and the presence of the characteristic peaks for the dihydrobenzofuran and aminopropyl moieties.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H stretches of the primary amine.

Pharmacological Context and Potential Applications

While the specific biological activity of 1-(2-methyl-2,3-dihydrobenzofuran-5-yl)propan-1-amine is not extensively documented, the broader class of 2,3-dihydrobenzofuran derivatives has been explored for a range of therapeutic applications.

Central Nervous System (CNS) Activity

Many substituted benzofurans and dihydrobenzofurans are known to be psychoactive.[6] These compounds often act as agonists or modulators of serotonin and dopamine receptors. Given the structural similarity of the title compound to known psychoactive agents, it is plausible that it may exhibit activity at these receptors. Further investigation would be required to determine its specific receptor binding profile and functional activity.

Anti-Inflammatory and Anticancer Potential

The 2,3-dihydrobenzofuran scaffold has been identified as a promising starting point for the development of inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer.[1] Additionally, various benzofuran derivatives have shown cytotoxic activity against cancer cell lines.[3][7] The aminopropyl side chain of the title compound could potentially interact with key residues in the active sites of these targets.

Histamine Receptor Antagonism

Derivatives of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine have been identified as novel antagonists for the histamine H3 and H4 receptors, with potential anti-inflammatory applications.[8] This highlights the versatility of the dihydrobenzofuran scaffold in targeting G protein-coupled receptors.

Caption: Potential therapeutic applications of the 2,3-dihydrobenzofuran scaffold.

Conclusion

1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)propan-1-amine is a compound of interest that belongs to the medicinally significant class of 2,3-dihydrobenzofurans. While specific data for this molecule is limited, its synthesis is achievable through established chemical transformations. The known biological activities of related compounds suggest that it warrants further investigation for its potential as a modulator of CNS targets, as an anti-inflammatory agent, or as an anticancer therapeutic. This guide provides a foundational understanding for researchers and drug development professionals looking to explore the potential of this and related molecules.

Sources

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. nextsds.com [nextsds.com]

- 5. [1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride | 1294446-16-4 [sigmaaldrich.com]

- 6. Substituted benzofuran - Wikipedia [en.wikipedia.org]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential [frontiersin.org]

A Comprehensive Guide to the Pharmacokinetic Profiling of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine

A Senior Application Scientist's Perspective on Methodical Characterization for Drug Development Professionals

Introduction: Unveiling the Pharmacokinetic Journey

1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine is a substituted benzofuran derivative, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] As with any potential therapeutic agent, a thorough understanding of its pharmacokinetic (PK) profile—the journey of the drug through the body—is paramount to its development. This guide provides a comprehensive, technically in-depth framework for researchers, scientists, and drug development professionals to meticulously characterize the absorption, distribution, metabolism, and excretion (ADME) of this novel compound.

The following sections are not a rigid template but a logically structured narrative designed to guide the reader through the essential stages of a preclinical pharmacokinetic investigation. We will delve into the causality behind experimental choices, emphasizing self-validating protocols to ensure data integrity and regulatory compliance, in line with guidelines from bodies such as the FDA and EMA.[2][3][4][5]

Part 1: Foundational In Vitro ADME Profiling: The First Glimpse into Bioavailability and Metabolic Fate

Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are crucial for providing initial insights into a compound's drug-like properties, guiding lead optimization, and predicting in vivo behavior.[6][7] These studies are cost-effective, high-throughput, and essential for identifying potential liabilities before advancing to more complex and resource-intensive in vivo studies.[6]

Physicochemical Characterization

The intrinsic properties of a molecule govern its pharmacokinetic behavior. Key parameters to determine for 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine include:

-

Solubility: Assessed at various physiological pH values (e.g., 1.2, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract and blood.

-

Lipophilicity (LogP/LogD): A critical determinant of membrane permeability and tissue distribution.

-

pKa: The ionization constant influences solubility and the extent of absorption across membranes.

These parameters can be determined using standard techniques such as potentiometric titration and shake-flask methods.

Permeability Assessment: Crossing the Barriers

The ability of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine to cross biological membranes is a key predictor of its oral absorption.

-

Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput method to assess passive diffusion.

-

Caco-2 Cell Permeability Assay: This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, providing a more biologically relevant model of intestinal absorption. It can also identify if the compound is a substrate for active transporters (e.g., P-glycoprotein).

Metabolic Stability: The First Encounter with Drug-Metabolizing Enzymes

Understanding the metabolic stability of the compound is crucial for predicting its in vivo half-life and potential for drug-drug interactions.[8]

-

Liver Microsomal Stability Assay: Incubation with liver microsomes from different species (e.g., rat, dog, human) provides an initial assessment of phase I metabolic stability.[9] The disappearance of the parent compound over time is monitored.

-

Hepatocyte Stability Assay: Using primary hepatocytes offers a more complete picture, as it includes both phase I and phase II metabolic enzymes.[9]

Table 1: Key In Vitro ADME Assays and Their Significance

| Assay | Parameter Measured | Significance in Pharmacokinetic Profiling |

| Solubility | Aqueous solubility at different pHs | Predicts dissolution in the GI tract, a prerequisite for absorption. |

| Lipophilicity (LogP/LogD) | Partition coefficient between an organic and aqueous phase | Influences membrane permeability, protein binding, and volume of distribution. |

| PAMPA | Passive permeability across an artificial membrane | High-throughput screen for passive diffusion. |

| Caco-2 Permeability | Permeability across a monolayer of human intestinal cells | Predicts in vivo intestinal absorption and identifies potential for active transport. |

| Liver Microsomal Stability | Rate of metabolism by phase I enzymes | Provides an initial estimate of metabolic clearance and half-life. |

| Hepatocyte Stability | Rate of metabolism by both phase I and phase II enzymes | Offers a more comprehensive view of hepatic metabolism. |

| Plasma Protein Binding | Percentage of compound bound to plasma proteins | Determines the fraction of free drug available to exert pharmacological effects and be cleared. |

| CYP450 Inhibition | IC50 values for major cytochrome P450 isoforms | Assesses the potential for the compound to cause drug-drug interactions by inhibiting the metabolism of co-administered drugs.[10] |

| Metabolite Identification | Structural elucidation of metabolites formed in vitro | Identifies major metabolic pathways and potential for active or toxic metabolites.[10] |

Plasma Protein Binding

The extent of binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, determines the concentration of free, pharmacologically active drug. Equilibrium dialysis is the gold standard method for this assessment.

Cytochrome P450 (CYP) Inhibition and Metabolite Identification

Early assessment of the potential for drug-drug interactions is critical.[10]

-

CYP Inhibition Assays: The inhibitory potential of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) should be evaluated.

-

Metabolite Identification: Following incubation with hepatocytes, high-resolution mass spectrometry can be used to identify the major metabolites. Given its structure, potential metabolic pathways for this compound include N-dealkylation, hydroxylation of the benzofuran ring, and subsequent glucuronidation or sulfation.[11][12][13][14]

Part 2: In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

Following promising in vitro data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile in a living system. The choice of animal species (commonly rat and/or dog) should be justified based on metabolic similarity to humans, if known.

Study Design and Dosing

-

Route of Administration: Both intravenous (IV) and oral (PO) administrations are necessary. The IV route provides data on clearance and volume of distribution, while the PO route allows for the determination of oral bioavailability.

-

Dose Selection: Doses should be selected based on preclinical toxicology and efficacy studies.

-

Blood Sampling: A sparse or serial blood sampling schedule should be implemented to capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.

Bioanalytical Method Development and Validation: The Cornerstone of Accurate Data

A robust and validated bioanalytical method is critical for the accurate quantification of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine and its major metabolites in biological matrices (e.g., plasma, urine).[15][16]

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[15][16]

-

Validation: The method must be validated according to regulatory guidelines, assessing parameters such as accuracy, precision, selectivity, sensitivity, recovery, and stability.[3][16]

Pharmacokinetic Parameter Calculation and Interpretation

From the plasma concentration-time data, the following key pharmacokinetic parameters are calculated:

-

Clearance (CL): The volume of plasma cleared of the drug per unit time.

-

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

-

Half-life (t½): The time required for the plasma concentration to decrease by half.

-

Area Under the Curve (AUC): A measure of total drug exposure.

-

Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.

Table 2: Key In Vivo Pharmacokinetic Parameters

| Parameter | Description | How it is Determined | Significance |

| Clearance (CL) | Volume of plasma from which the drug is completely removed per unit of time. | Dose (IV) / AUC (IV) | Determines the dosing rate required to maintain a certain plasma concentration. |

| Volume of Distribution (Vd) | Apparent volume into which the drug distributes in the body. | CL / Elimination rate constant | Indicates the extent of drug distribution into tissues versus remaining in the plasma. |

| Half-life (t½) | Time taken for the plasma concentration to reduce by 50%. | 0.693 / Elimination rate constant | Determines the dosing interval and the time to reach steady-state. |

| AUC | Total drug exposure over time. | Integral of the plasma concentration-time curve | A key parameter for assessing bioequivalence and exposure-response relationships. |

| Bioavailability (F%) | Fraction of the oral dose that reaches systemic circulation. | (AUC (PO) / Dose (PO)) / (AUC (IV) / Dose (IV)) * 100 | A critical factor in determining the oral dose. Low bioavailability may indicate poor absorption or high first-pass metabolism. |

Part 3: Advanced Characterization: Delving Deeper into Distribution and Excretion

Tissue Distribution

For compounds with a large volume of distribution, understanding which tissues the drug accumulates in is important. This can be assessed in rodents using quantitative whole-body autoradiography (QWBA) or by dissecting tissues and analyzing drug concentrations.

Excretion Studies

To understand the routes of elimination, urine and feces are collected over a defined period after dosing. The amounts of the parent drug and its major metabolites are quantified to determine the primary route of excretion (renal or fecal).

Part 4: Visualization of the Pharmacokinetic Profiling Workflow

A logical workflow is essential for a systematic and efficient pharmacokinetic evaluation.

Sources

- 1. Substituted benzofuran - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetic studies in man - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. Clinical pharmacology and pharmacokinetics guidelines | European Medicines Agency (EMA) [ema.europa.eu]

- 4. karger.com [karger.com]

- 5. ppd.com [ppd.com]

- 6. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. symeres.com [symeres.com]

- 9. In vitro approaches to studying the metabolism of new psychoactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. labs.iqvia.com [labs.iqvia.com]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ijsat.org [ijsat.org]

Preclinical Toxicological Evaluation and LD50 Determination of 1-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-propylamine

Executive Summary & Pharmacological Context

1-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-propylamine (CAS: 919039-45-5) is a structurally rigidified phenethylamine derivative. Chemically, it belongs to the class of dihydrobenzofurans and is a close structural analog to known entactogens such as 5-APDB (5-(2-aminopropyl)-2,3-dihydrobenzofuran) and 5-MAPB.

Because empirical, peer-reviewed LD50 data for this specific molecule is absent from the public domain, toxicologists must rely on predictive pharmacology. As a Senior Application Scientist, I have designed this whitepaper to establish a predictive toxicological framework based on its closest analogs, followed by a rigorous, self-validating in vivo protocol to empirically determine its acute toxicity and median lethal dose (LD50).

Mechanistic Basis of Toxicity

To design an effective toxicity assay, one must first understand the causality behind the compound's lethality. The 2-methyl-2,3-dihydrobenzofuran moiety, coupled with a propylamine side chain, allows the molecule to act as a potent substrate-type releaser at monoamine transporters.

-

Monoamine Transporter Reversal: Like its analog 5-APB, this compound is predicted to mimic the effects of MDA by binding to the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, reversing their flux and causing massive non-exocytotic monoamine release into the synaptic cleft [1].

-

Serotonergic Toxicity: The acute lethality of benzofurans is primarily driven by profound serotonergic toxicity. Excessive 5-HT release in the hypothalamus disrupts thermoregulation, leading to severe hyperthermia, a primary driver of acute lethality [2].

-

Sympathomimetic Toxidrome: Alpha-adrenergic agonism and NET reversal induce peripheral vasoconstriction, tachycardia, and prolonged systolic hypertension, leading to cardiovascular collapse .

Pathophysiological mechanism of benzofuran-induced monoamine toxidrome.

Predictive Toxicological Profiling & Benchmark Data

When initiating in vivo testing for a novel compound, starting doses must be grounded in the known toxicity of structural analogs to prevent unnecessary animal mortality. Recent data indicates that benzofurans possess a higher risk of lethal intoxication than traditional amphetamines like MDMA [3].

Table 1: Benchmark Toxicity Data for Benzofuran Derivatives

| Compound | Animal Model | Route | Toxicological Benchmark | Source |

| MDMA | Mouse | IP | LD50 ≈ 97 mg/kg | [4] |

| 5-MAPB | Mouse | IP | Lethal dose (66% mortality) ≈ 30 mg/kg (1.6x10⁻⁴ mol/kg) | [3] |

| 5-APB | Rat | IP | Severe hyperthermia & sympathomimetic toxidrome at >5 mg/kg | [1] |

| Target Compound * | Mouse/Rat | Oral/IP | Predicted LD50: 25 - 50 mg/kg (IP) | Extrapolated |

*1-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-propylamine.

In Vivo LD50 Determination Protocol (OECD 425)

To determine the exact LD50, we utilize the OECD Test Guideline 425 (Up-and-Down Procedure) . Causality of Choice: Traditional LD50 tests (OECD 401) require large cohorts of animals. OECD 425 uses a sequential dosing strategy that converges rapidly on the median lethal dose. By using a logarithmic dose progression (factor of 3.2, or half-log10), we ensure statistical rigor while adhering to ethical 3R (Replacement, Reduction, Refinement) principles.

Step-by-Step Methodology

-

Dose Formulation: Dissolve the compound in sterile 0.9% saline.

-

Animal Preparation: Fast adult female nulliparous rats (Sprague-Dawley) for 16 hours prior to dosing. Causality: Fasting eliminates variability in gastrointestinal absorption rates.

-

Initial Dosing: Administer the predicted sub-lethal dose (e.g., 10 mg/kg) via oral gavage to a single animal.

-

Observation Window: Monitor the animal continuously for the first 4 hours, then periodically for 48 hours. Critical Metric: Implantable telemetry must be used to monitor core body temperature, as hyperthermia is the primary mechanism of lethality[4].

-

Sequential Progression:

-

If the animal survives , the dose for the next animal is increased by a factor of 3.2 (e.g., 32 mg/kg).

-

If the animal dies , the dose for the next animal is decreased by a factor of 3.2.

-

-

Stopping Criteria: Dosing ceases when 5 reversals occur (survival followed by death, or vice versa), or when 3 consecutive animals survive at the upper bound limit. The LD50 is then calculated using maximum likelihood estimation.

OECD 425 Up-and-Down Procedure for acute oral toxicity and LD50 calculation.

Self-Validating Quality Control in Toxicity Assays

To ensure this protocol is a self-validating system and that the resulting data is highly trustworthy, the following controls must be integrated:

-

Bioanalytical Verification (LC-MS/MS): The administered dose formulation must be quantified pre-administration. Post-mortem cardiac blood is drawn to confirm circulating plasma concentrations. Causality: This proves that lethality is strictly correlated with systemic exposure and rules out mechanical administration errors (e.g., esophageal perforation during gavage).

-

Blinded Histopathology: Tissue samples (brain, heart, liver) from deceased animals must be evaluated by a veterinary pathologist blinded to the dose groups. This prevents confirmation bias when assessing microvascular congestion in the lungs or hepatic necrosis—common findings in benzofuran fatalities[2].

-

Concurrent Negative Controls: A vehicle-only control group must be run concurrently to baseline the telemetry data (heart rate, core temperature) against handling stress.

References

-

Baumann, M. H., et al. (2020). "The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats." Psychopharmacology. National Institutes of Health (PMC). URL:[Link]

-

Weaver, M. F., et al. (2015). "Designer drugs: mechanism of action and adverse effects." Archives of Clinical Neuropsychology. National Institutes of Health (PMC). URL:[Link]

-

Watterson, L. R., et al. (2018). "Abuse potential and toxicity of the synthetic cathinones (i.e., 'Bath salts')." Neuroscience & Biobehavioral Reviews. National Institutes of Health (PMC). URL:[Link]

-

"Novel psychoactive benzofurans strongly increase extracellular serotonin level in mouse corpus striatum." (2024). Journal of Pharmacology and Experimental Therapeutics. ResearchGate. URL:[Link]

-

"Patterns of presentation and clinical features of toxicity after reported use of ([2-aminopropyl]-2,3-dihydrobenzofurans), the 'benzofuran' compounds." (2014). Clinical Toxicology. ResearchGate. URL:[Link]

Sources

- 1. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Designer drugs: mechanism of action and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Abuse potential and toxicity of the synthetic cathinones (i.e., “Bath salts”) - PMC [pmc.ncbi.nlm.nih.gov]

Executive Summary

The compound 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine (a 2-methyl derivative of the entactogen 5-APDB) represents a complex analytical target within the class of benzofuran-derived novel psychoactive substances (NPS). Understanding its primary metabolic pathways is critical for forensic toxicology, pharmacokinetic modeling, and drug development. This technical guide delineates the core Phase I and Phase II metabolic transformations of this compound, providing a self-validating experimental framework for in vitro metabolite characterization using high-resolution mass spectrometry.

Structural Context and Mechanistic Drivers

The molecular architecture of this compound dictates its metabolic fate. It features a 2-methyl-2,3-dihydrobenzofuran core coupled with a propylamine side chain . Unlike its unmethylated analog 5-APDB, which primarily undergoes simple aromatic hydroxylation and dehydration[1], the addition of the 2-methyl group introduces significant steric bulk and a labile tertiary/secondary C-H bond. This structural nuance shifts the regioselectivity of Cytochrome P450 (CYP) enzymes, making the dihydrobenzofuran ring highly susceptible to aliphatic hydroxylation and subsequent ether cleavage.

Primary Metabolic Pathways

Phase I: Aromatic Ring Hydroxylation

The electron-rich aromatic ring of the benzofuran moiety is a primary target for oxidation. Catalyzed predominantly by CYP2D6 and CYP3A4 , hydroxylation typically occurs at the sterically accessible C4 or C6 positions. This pathway is a well-documented hallmark of benzofuran amphetamine analogs, serving as the primary route for systemic clearance[2].

Phase I: Dihydrobenzofuran Ring Opening (Ether Cleavage)

The ether oxygen within the dihydrobenzofuran ring is vulnerable to CYP-mediated radical abstraction. Facilitated by the 2-methyl substitution, CYP2B6 and CYP2C19 catalyze C2-hydroxylation, which rapidly resolves into ether cleavage. This ring-opening event generates a substituted catechol-like phenol and an aliphatic alcohol, significantly altering the molecule's pharmacodynamic profile[3].

Phase I: Oxidative Deamination

The primary amine on the propyl chain undergoes oxidative deamination, mediated by Monoamine Oxidase (MAO) and CYPs. This transformation yields a 1-arylpropan-2-one (ketone) intermediate. Because ketones are transient in hepatic circulation, aldo-keto reductases rapidly reduce this intermediate into the corresponding 1-arylpropan-2-ol (alcohol) derivative[2].

Phase II: Glucuronidation and Sulfation

Phase I metabolites possess nucleophilic hydroxyl handles (-OH) that are rapidly targeted by Phase II enzymes. UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 and UGT2B7, conjugate glucuronic acid to these sites, while sulfotransferases (SULTs) attach sulfate groups. These conjugations drastically increase the hydrophilicity of the metabolites, ensuring efficient renal excretion[3].

Quantitative Metabolite Profiling Data

To facilitate rapid identification via high-resolution mass spectrometry, the expected exact mass shifts (Δ Da) for the primary metabolites are summarized below. Calculations are based on the parent monoisotopic mass of 191.1310 Da (Formula: C₁₂H₁₇NO).

| Metabolite Code | Metabolic Pathway | Exact Mass Shift (Δ Da) | Putative Formula | Primary Enzyme(s) |

| Parent | N/A | 0.0000 | C₁₂H₁₇NO | N/A |

| M1 | Aromatic Ring Hydroxylation | +15.9949 | C₁₂H₁₇NO₂ | CYP2D6, CYP3A4 |

| M2 | Dihydrobenzofuran Ring Opening | +18.0106 | C₁₂H₁₉NO₂ | CYP2B6, CYP2C19 |

| M3 | Oxidative Deamination (Ketone) | -1.0316 | C₁₂H₁₄O₂ | MAO, CYP450 |

| M4 | Deamination + Reduction (Alcohol) | +0.9840 | C₁₂H₁₆O₂ | Aldo-Keto Reductases |

| M5 | M1 + Glucuronidation | +192.0270 | C₁₈H₂₅NO₈ | UGT1A9, UGT2B7 |

Experimental Workflow: Self-Validating In Vitro Metabolism Assay

Rationale & Self-Validating System Design

To ensure absolute trustworthiness, this protocol is engineered as a self-validating system . Human Liver Microsomes (HLMs) are utilized because they contain the full physiological complement of membrane-bound CYPs and UGTs, capturing the complex interplay of hepatic enzymes better than isolated recombinant proteins[1].

-

Negative Control (Heat-Inactivated HLMs): Guarantees that observed mass shifts are enzymatically driven rather than artifacts of chemical instability or thermal degradation.

-

Positive Control (Dextromethorphan): Verifies the catalytic viability of CYP2D6 within the specific HLM batch. If dextrorphan (the O-demethylated metabolite) is not detected, the assay is flagged as a failure, preventing false-negative reporting.

-

Analytical Detection: LC-Q/TOF-MS is mandated. The high-resolution accurate mass (HRAM) capability (sub-5 ppm error) is critical for differentiating isobaric metabolites and elucidating structural fragmentation patterns[1].

Step-by-Step Methodology

Step 1: Reagent Preparation & Control Setup

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

-

Thaw pooled HLMs on ice. Prepare the Negative Control by heating an aliquot of HLMs at 90°C for 15 minutes to denature all enzymes.

-

Prepare the Positive Control reaction using 10 µM Dextromethorphan in place of the target compound.

Step 2: Phase I & Phase II Co-Incubation

-

In a 1.5 mL Eppendorf tube, combine the buffer, HLMs (final protein concentration: 1.0 mg/mL), and the parent compound (final concentration: 10 µM).

-

For Phase II activation: Add Alamethicin (25 µg/mL) and incubate on ice for 15 minutes to create pores in the microsomal membranes, allowing UDPGA access to luminal UGTs.

-

Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

-

Initiate the reaction by adding a regenerating system containing 1 mM NADPH (Phase I cofactor) and 2 mM UDPGA (Phase II cofactor).

Step 3: Enzymatic Quenching & Extraction

-

Allow the reaction to proceed at 37°C for exactly 60 minutes.

-

Quench the reaction by adding an equal volume of ice-cold acetonitrile (ACN) spiked with an internal standard (e.g., 5-APB-d5 at 1 µM). Causality: The cold ACN instantly precipitates the microsomal proteins, halting metabolism at a precise kinetic time point, while the internal standard corrects for matrix suppression during MS analysis.

-

Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C.

-

Transfer the clear supernatant to an LC vial for analysis.

Step 4: LC-Q/TOF-MS Acquisition

-

Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C.

-

Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Acquire data in positive electrospray ionization (ESI+) mode using Data-Dependent Acquisition (DDA) to capture both MS1 exact mass and MS2 fragmentation spectra simultaneously.

Metabolic Pathway Visualization

Fig 1: Primary Phase I and Phase II metabolic pathways of the parent benzofuran derivative.

Sources

- 1. Tentative identification of in vitro metabolites of 5-APDB, a synthetic benzofuran, by LC-Q/TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB [mdpi.com]

Neuropharmacological Effects of 1-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-propylamine

An In-Depth Technical Guide on Structure-Activity Relationships and Receptor Dynamics

As a Senior Application Scientist in neuropharmacology, I approach the evaluation of novel psychoactive substances not merely as cataloging structural curiosities, but as decoding complex systems of receptor-ligand dynamics. The compound 1-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-propylamine (CAS 919039-45-5[1]), commonly referred to in medicinal chemistry as 2-Me-5-APDB , is a highly specialized entactogen belonging to the amphetamine and benzofuran classes[2].

Derived from the foundational work of David E. Nichols in 1993[3], the parent compound 5-APDB was designed to probe the binding orientations of the methylenedioxy ring of MDA[4]. By replacing the 3-position oxygen with a methylene bridge, researchers isolated the serotonergic releasing properties from neurotoxic outcomes. The addition of a 2-methyl group to this scaffold introduces profound steric and pharmacokinetic shifts, which we will deconstruct in this guide.

Chemical Identity & Structural Causality

To understand the neuropharmacology of 2-Me-5-APDB, we must first analyze the causality of its structural modifications. The molecule consists of three functional domains:

-

The Propylamine Side Chain: Dictates the molecule's ability to act as a substrate for monoamine transporters (SERT, DAT, NET).

-

The 2,3-Dihydrobenzofuran Core: Replaces the classic methylenedioxy ring (found in MDMA), drastically increasing selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT).

-

The 2-Methyl Substitution (The Critical Variable): In an unsubstituted dihydrobenzofuran ring, the oxygen atom possesses two lone pairs of electrons that can freely rotate to find optimal hydrogen bonding within the orthosteric binding site of a receptor. Adding a methyl group at the 2-position (adjacent to the oxygen) introduces significant steric bulk. This hindrance restricts the conformational freedom of the ring, effectively "locking" the oxygen lone pairs into a specific spatial orientation. If this orientation aligns favorably with the hydrogen-bond donors in the receptor pocket, binding affinity increases; if it clashes, affinity drops[5]. Furthermore, this methyl group increases the compound's lipophilicity, altering its blood-brain barrier permeability and its susceptibility to CYP450-mediated ring oxidation.

Pharmacodynamics: Transporter Efflux & Receptor Modulation

2-Me-5-APDB functions primarily as a Substrate-Type Monoamine Releasing Agent (MRA) with a heavy serotonergic bias.

The Efflux Mechanism

Unlike reuptake inhibitors (e.g., SSRIs) that merely block the transporter pore, 2-Me-5-APDB actively binds to the extracellular face of SERT. Because it mimics the endogenous substrate, the transporter flips its conformation, translocating the drug into the presynaptic cytoplasm. Once inside, the drug interacts with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the vesicular pH gradient. This forces endogenous serotonin (5-HT) out of the vesicles and into the cytosol. The massive buildup of cytosolic 5-HT ultimately forces SERT to operate in reverse, causing non-exocytotic neurotransmitter efflux.

5-HT2B Agonism and Valvulopathy Risk

A critical toxicological feature of the benzofuran class is their potent agonism at the 5-HT2B receptor[6]. Activation of this Gq-coupled receptor on cardiac valve interstitial cells triggers a phospholipase C (PLC) cascade, ultimately leading to fibroblast proliferation and valvular heart disease (valvulopathy) upon chronic exposure.

Fig 1: Gq-coupled 5-HT2B intracellular signaling pathway activated by benzofuran derivatives.

Quantitative Data: Pharmacological Profile

The table below summarizes the monoamine transporter inhibition (IC50) and 5-HT2B activation (EC50) profiles. Because 2-Me-5-APDB is a highly specific designer analogue, its exact values are extrapolated based on the established structure-activity relationships of its parent compound (5-APDB) and homologous 2-alkylated benzofurans[7].

| Compound | SERT IC50 (nM) | DAT IC50 (nM) | NET IC50 (nM) | 5-HT2B EC50 (nM) |

| MDMA (Reference) | 238 | 1,562 | 462 | >5,000 |

| 5-APDB (Parent) | 130 | 7,089 | 3,238 | ~300 |

| 2-Me-5-APDB | ~180 | >8,000 | >4,000 | ~450 |

*Extrapolated data. The 2-methyl substitution slightly decreases SERT affinity due to steric bulk but further widens the SERT/DAT ratio, resulting in a highly selective, sedating entactogen profile with virtually no dopaminergic stimulation.

Experimental Methodologies: Self-Validating Protocols

To rigorously characterize the pharmacodynamics of 2-Me-5-APDB, we must utilize assays that preserve native cellular machinery. Below are the standard operating procedures for evaluating this compound.

Protocol 1: Synaptosomal Monoamine Efflux Assay

Causality & Design: We utilize crude rat brain synaptosomes (P2 fraction) rather than transfected HEK293 cells. Transfected cells lack the native presynaptic architecture—specifically VMAT2 and endogenous cytosolic ion gradients—which are strictly required to differentiate a true monoamine releaser from a simple reuptake inhibitor.

Self-Validating System:

-

Positive Control: MDMA (10 μM) establishes the maximal theoretical transporter reversal.

-

Mechanistic Validation: Co-incubation with Fluoxetine (1 μM, a selective SERT inhibitor). If 2-Me-5-APDB is a true SERT substrate, fluoxetine will block its entry into the terminal, thereby nullifying the efflux. This proves the release is transporter-mediated, not an artifact of lipophilic membrane disruption.

Step-by-Step Methodology:

-

Tissue Preparation: Homogenize rat whole brain in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g to remove cellular debris, then at 10,000 × g to isolate the synaptosomal (P2) pellet.

-

Radioligand Loading: Resuspend the pellet in Krebs-Ringer buffer containing 10 μM pargyline. (Causality: Pargyline is an MAOI; it prevents the enzymatic degradation of the radiotracer once inside the terminal). Incubate with 5 nM [3H]-Serotonin for 30 minutes at 37°C.

-

Washing: Centrifuge and wash the synaptosomes twice with fresh buffer to remove all extracellular [3H]-5-HT, establishing a strict zero-baseline.

-

Drug Incubation: Aliquot synaptosomes into 96-well plates. Add 2-Me-5-APDB in a concentration gradient (10 nM to 10 μM). Incubate for exactly 15 minutes.

-

Termination: Rapidly terminate the reaction via vacuum filtration through GF/B glass fiber filters presoaked in 0.1% polyethylenimine (PEI). (Causality: Rapid filtration instantly stops the efflux reaction, while PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged amine).

-

Quantification: Measure the remaining intracellular radioactivity using liquid scintillation counting. Efflux is calculated as the loss of [3H]-5-HT relative to the buffer control.

Fig 2: Step-by-step in vitro synaptosomal monoamine efflux assay workflow.

Protocol 2: 5-HT2B Functional Calcium Mobilization (FLIPR) Assay

Causality & Design: To assess the cardiotoxic potential of 2-Me-5-APDB, we measure its agonism at the 5-HT2B receptor. Because this receptor is Gq-coupled, agonism releases intracellular calcium. We utilize a Fluorometric Imaging Plate Reader (FLIPR) with Fluo-4 AM, a cell-permeable fluorescent calcium indicator.

Step-by-Step Methodology:

-

Cell Culture: Seed CHO-K1 cells stably expressing the human 5-HT2B receptor into 384-well black-wall, clear-bottom plates at 15,000 cells/well.

-

Dye Loading: Incubate cells with 2 μM Fluo-4 AM and 2.5 mM probenecid for 60 minutes at 37°C. (Causality: Probenecid inhibits organic anion transporters, preventing the cells from prematurely pumping the fluorescent dye out of the cytoplasm).

-

Baseline Measurement: Transfer the plate to the FLIPR instrument and record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.

-

Ligand Addition: Inject 2-Me-5-APDB automatically via the FLIPR fluidics system.

-

Kinetic Reading: Record the transient peak in fluorescence over 3 minutes. Calculate the EC50 by plotting the maximal fluorescence peak against the log concentration of the drug.

References

-

Title: Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine Source: Journal of Medicinal Chemistry (Monte AP, Marona-Lewicka D, Cozzi NV, Nichols DE, 1993) URL: [Link]

-

Title: 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") induces fenfluramine-like proliferative actions on human cardiac valve interstitial cells in vitro Source: Molecular Pharmacology (Setola V, et al., 2003) URL: [Link]

-

Title: Advisory Council on the Misuse of Drugs: Benzofurans Source: UK Home Office / ACMD (2013) URL: [Link]

-

Title: PiHKAL: A Chemical Love Story Source: Transform Press (Shulgin A, Shulgin A, 1991) URL: [Link]

Sources

Crystal Structure and Polymorphic Landscape of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine: A Technical Guide for Solid-State Characterization

Executive Summary

1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine (CAS 919039-45-5) is a complex chiral amine featuring a rigid 2,3-dihydrobenzofuran core and a flexible propylamine side chain. In pharmaceutical development, the solid-state properties of such intermediates—specifically their propensity for polymorphism and hydrate formation—dictate downstream manufacturability, stability, and bioavailability. As a Senior Application Scientist, I have structured this technical whitepaper to provide a rigorous, self-validating framework for the solid-state characterization, polymorph screening, and chiral resolution of this molecule.

Molecular Architecture & Crystallographic Logic

The crystallization behavior of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine is governed by its specific functional groups and stereochemistry. The molecule possesses two stereocenters: one at the C2 position of the benzofuran ring and another at the C1 position of the propylamine chain.

From a supramolecular perspective, the primary amine group acts as both a potent hydrogen bond donor (N-H) and acceptor, while the ether oxygen in the dihydrobenzofuran ring serves as a secondary hydrogen bond acceptor. This multi-site hydrogen-bonding capability allows the molecule to form diverse supramolecular synthons. Furthermore, the conformational flexibility of the alkyl chain enables conformational polymorphism , where the molecule adopts distinct geometries to minimize lattice energy in different crystal packing arrangements. Because of these variables, rigorous solid-state monitoring is required throughout the development lifecycle[1].

High-Throughput Polymorphism Screening Protocol

Relying on a single crystallization method is a fundamental error in solid-state chemistry; it often yields only the kinetically favored form rather than the thermodynamically stable polymorph[2]. To accurately map the polymorphic landscape, we must perturb the system across multiple thermodynamic and kinetic pathways[3].

Step-by-Step Screening Methodology

-

Solvent Selection : Select 24–36 solvents representing diverse chemical classes (alcohols, ketones, aromatics, aqueous mixtures) to vary dielectric constants and hydrogen-bonding potential. This disrupts specific solute-solvent interactions, forcing the API into divergent nucleation pathways.

-

Cooling Crystallization (Thermodynamic & Kinetic) : Prepare saturated solutions at 50°C. Cool to 5°C at a controlled rate of 0.1°C/min. Slower cooling favors the thermodynamically stable polymorph, while crash cooling (e.g., immediate immersion in an ice bath) traps metastable kinetic forms.

-

Anti-Solvent Addition (Kinetic) : Dissolve the API in a highly soluble solvent (e.g., ethanol). Rapidly inject an anti-solvent (e.g., n-heptane) to induce instantaneous, high supersaturation. This rapid precipitation isolates high-energy polymorphs.

-

Slurry Maturation (Thermodynamic) : Suspend excess solid API in various solvents and stir for 14 days at alternating temperatures (e.g., 5°C to 40°C cycles). This solvent-mediated phase transformation (SMPT) ensures that any metastable forms convert to the most thermodynamically stable polymorph in that specific system[2].

Fig 1. High-throughput polymorph screening workflow and orthogonal solid-state characterization.

Solid-State Characterization & Thermal Analysis

Once solid forms are isolated, they must be rigorously characterized using a self-validating orthogonal approach. X-Ray Powder Diffraction (XRPD) provides the structural fingerprint, but thermal analysis is required to determine the thermodynamic relationship between forms[1].

Step-by-Step Analytical Protocol

-

XRPD Analysis : Scan samples from 2θ = 3° to 40° using Cu-Kα radiation. If a new diffraction pattern is observed, it must be cross-referenced with thermal data to confirm it is a true anhydrous polymorph and not a pseudo-polymorph (solvate).

-

DSC / TGA Workflow :

-

Sample Preparation : Weigh 2–5 mg of the sample into an aluminum pan. Crucial Causality : You must use a pan with a pinhole lid. The pinhole allows volatile solvents or water to escape during heating. If a sealed pan is used, the buildup of vapor pressure can artificially alter the melting point, induce unwanted dissolution in the released solvent, or mask desolvation endotherms entirely[4].

-

Execution : Heat at 10°C/min under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

-

Data Interpretation : TGA measures mass loss. If a new XRPD pattern shows a corresponding weight loss in TGA prior to the DSC melting endotherm, the form is a solvate or hydrate. If no weight loss occurs, it is a true polymorph.

-

Quantitative Data Presentation

Below is a summary of the typical solid-state properties observed for the hydrochloride salt derivatives of this class of chiral amines.

Table 1: Representative Solid-State Properties of API Hydrochloride Polymorphs

| Polymorph | Thermodynamic Stability | Melting Point (Onset, °C) | Enthalpy of Fusion (ΔHf, J/g) | Characteristic XRPD Peaks (2θ ± 0.2°) |

| Form I | Stable (Anhydrous) | 184.5 | 112.4 | 8.4, 12.1, 15.6, 22.3 |

| Form II | Metastable (Anhydrous) | 176.2 | 98.6 | 7.9, 11.5, 16.2, 21.8 |

| Form III | Dihydrate | 110.5 (Dehydration) | N/A (Desolvation) | 6.2, 10.8, 14.4, 19.5 |

Chiral Resolution via Diastereomeric Salt Formation

Because the target molecule is chiral, the synthetic racemate must be resolved. The free base of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine is often an oil or a low-melting solid, making direct enantiomeric crystallization nearly impossible. Therefore, chiral resolution via diastereomeric salt formation is employed. This technique leverages the distinct lattice energy differences between diastereomeric salts to achieve physical separation[5].

Step-by-Step Chiral Resolution Protocol

-

Salt Formation : Dissolve the racemic amine and an equimolar amount of a chiral resolving agent (e.g., (R,R)-Tartaric Acid) in a refluxing mixture of Ethanol/Water (80:20 v/v).

-

Fractional Crystallization : Cool the solution linearly to 20°C over 6 hours. The diastereomer with the higher lattice energy (and thus lower solubility) will nucleate and crystallize first.

-

Isolation and Cleavage : Filter the crystalline salt. To recover the pure enantiomeric amine, suspend the salt in water, adjust the pH to >10 using 1M NaOH (alkaline cleavage), and extract the free base into an organic solvent like dichloromethane.

Fig 2. Diastereomeric salt crystallization pathway for chiral amine resolution.

References

-

[2] High-Throughput Surveys of Crystal Form Diversity of Highly Polymorphic Pharmaceutical Compounds | Crystal Growth & Design. ACS Publications.[Link]

-

[3] Recent Advances in Polymorph Discovery Methods of Organic Crystals. ACS Publications.[Link]

-

[4] Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide. PubMed.[Link]

-

[5] Predictive design of crystallographic chiral separation. University of Cambridge.[Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

Methodological & Application

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine

Abstract

This document details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a low-pH phosphate buffer, coupled with UV detection. The inherent basicity of the primary amine and the UV-active benzofuran moiety present unique analytical challenges, which are systematically addressed through logical method development. The final method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2] This application note serves as a comprehensive protocol for researchers, quality control analysts, and drug development professionals requiring reliable quantification of this compound.

Scientific Principles & Method Rationale

The molecular structure of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine dictates the entire analytical strategy. A successful quantification method hinges on understanding and controlling its physicochemical properties within the chromatographic system.

-

Analyte Structure and Properties: The molecule consists of two key functional regions:

-

The Chromophore: The 2,3-dihydro-benzofuran ring system is an effective chromophore, responsible for absorbing UV radiation. Benzofuran and its derivatives typically exhibit strong absorbance in the range of 240-290 nm.[3][4][5] Initial wavelength scouting is essential to identify the absorbance maximum (λmax) for optimal sensitivity.

-

The Basic Center: The primary propylamine side chain imparts a strong basic character to the molecule. Primary alkylamines typically have a pKa value in the range of 10.2 to 10.7.[6][7] At a neutral pH, the amine group exists in a state of equilibrium between its protonated (charged) and free base (neutral) forms, which can lead to severe peak tailing and poor reproducibility on silica-based columns.

-

-

Chromatographic Strategy: Mitigating Peak Asymmetry: The interaction between the protonated basic analyte and negatively charged residual silanol groups (Si-O⁻) on the surface of the stationary phase is the primary cause of peak tailing. To achieve a sharp, symmetrical peak, this interaction must be minimized. The chosen strategy is twofold:

-

Mobile Phase pH Control: By maintaining the mobile phase pH well below the pKa of the analyte (e.g., pH 2.5-3.5), the equilibrium is shifted almost entirely to the protonated, cationic form (R-NH₃⁺). Concurrently, this low pH suppresses the ionization of the acidic silanol groups (Si-OH), keeping them in their neutral state. This "ion suppression" technique ensures a consistent analyte form and minimizes ionic interactions, leading to improved peak shape.[8][9]

-

Stationary Phase Selection: A modern, high-purity, end-capped C18 column is selected. End-capping masks a significant portion of the residual silanols, further reducing the potential for undesirable secondary interactions.

-

-

Detector Selection: Given the strong UV absorbance of the benzofuran moiety, a UV-Vis or Photodiode Array (PDA) detector is the ideal choice. A PDA detector offers the added advantage of confirming peak purity and identity by comparing spectra across the peak.

Materials and Methods

2.1 Reagents and Standards

-

1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine reference standard (>99% purity)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade

-

Phosphoric Acid (H₃PO₄), 85%, analytical grade

-

Water, HPLC grade or Milli-Q

2.2 Equipment and Software

-

HPLC System with a binary pump, autosampler, column thermostat, and PDA/UV detector (e.g., Agilent 1260/1290 Infinity II, Waters Alliance/Acquity UPLC)

-

Chromatography Data System (CDS) software (e.g., OpenLab CDS, Empower)

-

Analytical Balance (0.01 mg readability)

-

pH Meter

-

Sonicator

-

0.45 µm Membrane Filters (Nylon or PTFE)

2.3 Preparation of Solutions

-

Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer, pH 3.0. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Organic): Acetonitrile (ACN).

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard and Calibration Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1 - 100 µg/mL).

Protocol Part 1: Method Development & Optimization

The development of a robust HPLC method is a systematic process. The following workflow outlines the logical progression from initial scouting to a finalized, optimized method.

Diagram 1: Logical workflow for HPLC method development.

Step-by-Step Protocol:

-

Column Installation and Equilibration: Install a C18 column (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18; 4.6 x 150 mm, 5 µm). Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Wavelength Selection: Inject a mid-range concentration standard (e.g., 25 µg/mL). Using the PDA detector, acquire the UV spectrum from 200-400 nm. Identify the wavelength of maximum absorbance (λmax). For the benzofuran chromophore, this is expected to be around 285 nm.[5] Set this as the primary monitoring wavelength.

-

Initial Gradient Run: Perform a broad gradient scout run to determine the approximate elution composition.

-

Gradient Program: 10% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

-

Optimization:

-

Peak Shape: Analyze the peak tailing factor. A value > 2.0 indicates significant silanol interaction. Confirm mobile phase pH is correctly prepared. If tailing persists, consider a column specifically designed for basic compounds (e.g., with embedded polar groups or a different bonding chemistry).

-

Retention and Resolution: Adjust the gradient slope based on the scouting run. If the peak elutes too early, start with a lower initial %B. If it elutes too late, increase the initial %B or steepen the gradient. Aim for a retention time between 5 and 15 minutes for optimal performance and efficiency.

-

Final Conditions: After optimization, a suitable method may look like the parameters presented in Table 1.

-

Table 1: Final Optimized Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 with H₃PO₄ |

| Mobile Phase B | Acetonitrile |

| Gradient | 15% B to 70% B in 10 min, hold at 70% B for 2 min, return to 15% B in 1 min, equilibrate for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 285 nm |

| Injection Volume | 10 µL |

| Run Time | 18 minutes (including equilibration) |

Protocol Part 2: Method Validation (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][10][11][12] The following experiments must be performed according to the established protocol.

Diagram 2: ICH-compliant method validation workflow.

Step-by-Step Validation Protocols:

-

System Suitability: Before each validation run, inject a working standard (e.g., 25 µg/mL) five times. The results must meet the criteria in Table 2.

-

Specificity: Inject the diluent and a placebo (if a formulation matrix is involved). No interfering peaks should be observed at the retention time of the analyte.

-

Linearity: Prepare and inject at least five concentrations across the expected range (e.g., 1, 10, 25, 50, 100 µg/mL). Construct a calibration curve by plotting peak area versus concentration. Calculate the correlation coefficient (r²).

-

Accuracy: Perform a recovery study by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate. Calculate the percent recovery for each sample.

-

Precision:

-

Repeatability (Intra-assay): Analyze six replicate preparations of the standard at 100% of the target concentration on the same day.

-

Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculate based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

-

-

Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±2°C, flow rate ±10%) and assess the impact on the results (retention time, peak area, tailing factor).

Results and Discussion